molecular formula C11H15ClN2O2 B1663259 Iproclozide CAS No. 3544-35-2

Iproclozide

Cat. No.: B1663259
CAS No.: 3544-35-2
M. Wt: 242.70 g/mol
InChI Key: GGECDTUJZOXAAR-UHFFFAOYSA-N
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Description

Iproclozide, known by its trade names Sursum and Sinderesin, is an irreversible and selective monoamine oxidase inhibitor of the hydrazine chemical class. It was primarily used as an antidepressant but has since been discontinued due to its potential to cause fulminant hepatitis and other severe side effects .

Preparation Methods

The synthesis of Iproclozide involves the reaction of 4-chlorophenol with isopropylhydrazine in the presence of an appropriate base. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product, 2-(4-chlorophenoxy)-N-isopropyl-acetohydrazide .

Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the reaction while minimizing side reactions.

Chemical Reactions Analysis

Iproclozide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Iproclozide has been used in various scientific research applications, including:

Mechanism of Action

Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.

Comparison with Similar Compounds

Iproclozide is similar to other monoamine oxidase inhibitors such as iproniazid, phenelzine, and tranylcypromine. it is unique in its chemical structure and the specific side effects it causes.

    Iproniazid: Another hydrazine-based monoamine oxidase inhibitor, but with a different chemical structure and a higher risk of hepatotoxicity.

    Phenelzine: A non-hydrazine monoamine oxidase inhibitor with a broader spectrum of action and fewer severe side effects.

    Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor that is structurally different and has a different side effect profile.

This compound’s uniqueness lies in its specific chemical structure, which contributes to its irreversible inhibition of monoamine oxidase and its associated side effects .

Biological Activity

Iproclozide is a hydrazine-containing monoamine oxidase inhibitor (MAOI) that has been used primarily in the treatment of depression and certain types of refractory hypertension. Its biological activity is characterized by its ability to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating depressive symptoms and managing blood pressure.

This compound acts by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition of these enzymes results in the accumulation of monoamines, which are crucial for mood regulation and cardiovascular function. The selectivity and potency of this compound as an MAOI have been studied extensively, with findings indicating significant effects on neurotransmitter levels.

Pharmacological Profile

  • Chemical Structure : this compound is chemically classified as a hydrazine derivative.
  • Target Enzymes : Primarily inhibits MAO-A and MAO-B.
  • IC50 Values : Specific IC50 values for this compound have not been widely reported; however, related compounds have demonstrated varied inhibitory potencies.

Depression Treatment

This compound was historically used to treat major depressive disorders, particularly in cases resistant to other treatments. A notable case study involved a patient who had a long history of treatment-resistant depression. Despite initial partial responses to this compound combined with electroconvulsive therapy (ECT), the patient achieved full remission only after switching to olanzapine, suggesting that while this compound may provide some benefit, it may not be sufficient as a standalone treatment for all patients .

Refractory Hypertension

In a clinical study involving 16 patients with refractory hypertension, this compound was administered at doses ranging from 10 to 30 mg/day. The results showed normalization of blood pressure in two patients and significant improvement in seven others, indicating its potential utility in managing this condition . Side effects were generally mild, but treatment had to be discontinued in three cases due to adverse reactions.

Adverse Effects and Safety Profile

The use of this compound has been associated with severe adverse effects, including cases of fulminant hepatitis. Reports indicate that three patients died from liver failure after prolonged use of this compound, particularly when combined with microsomal enzyme inducers. This highlights the importance of monitoring liver function during treatment . Other reported side effects include:

  • Jaundice
  • Disorders of consciousness
  • Minor gastrointestinal disturbances

Research Findings

Recent studies have explored the broader implications of MAO inhibition beyond mood disorders. For instance, research has indicated that compounds similar to this compound may exhibit antiproliferative activity against certain cancer cell lines by modulating monoamine levels . This suggests potential applications in oncology, although further research is needed to confirm these effects.

Summary Table: Biological Activity of this compound

Parameter Details
Chemical Class Hydrazine derivative
Mechanism MAO-A and MAO-B inhibition
Clinical Use Treatment-resistant depression, hypertension
Efficacy Normalization of blood pressure in some cases
Adverse Effects Fulminant hepatitis, jaundice
Research Implications Potential antiproliferative activity

Properties

CAS No.

3544-35-2

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

GGECDTUJZOXAAR-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

melting_point

93.5 °C

Key on ui other cas no.

3544-35-2

Synonyms

iproclozide
p-(chlorophenoxy)acetic acid 2-isopropylhydrazide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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